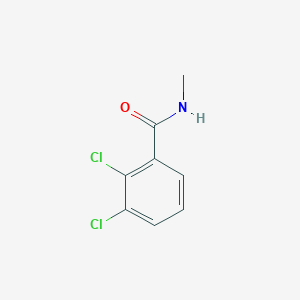

2,3-dichloro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

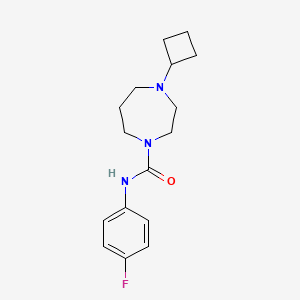

2,3-Dichloro-N-methylbenzamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . The compound is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of isatoic anhydride and a methylamine solution for reaction. Trichloroisocyanuric acid is then added into the organic phase extracted for reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12). The InChI key is DWSYKZMUTLSQQF-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The compound can undergo various transformations under different conditions .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. . The compound is soluble in water and ethanol .Scientific Research Applications

Thermal Stability Analysis

A comprehensive study on a closely related compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), delves into its thermal stability. Through dynamic differential scanning calorimetry (DSC) and simulations with AKTS kinetic software, researchers were able to derive critical thermal parameters such as activation energy, initial decomposition temperature, and heat release during thermal decomposition. This research plays a pivotal role in understanding the thermal behavior of ADMBA, highlighting its thermal stability with a decomposition initiation temperature of 254.3°C and a self-accelerating decomposition temperature of 221°C, offering insights into safety and handling protocols for similar compounds (Yunbo Cong & Chunsheng Cheng, 2021).

Nucleophilic Addition for Synthesis

The potential for nucleophilic addition reactions involving 3-substituted pyridinium salts, derived from N-methylbenzamide, has been explored for the synthesis of complex molecules. This methodology has shown good to excellent regioselectivities, leading to 2,3-disubstituted 1,2-dihydropyridines. Such chemical transformations have been successfully employed in the syntheses of potent, nonpeptide, Substance P antagonists, demonstrating the chemical versatility and utility of N-methylbenzamide derivatives in synthesizing biologically active molecules (A. Lemire, M. Grenon, M. Pourashraf, & A. Charette, 2004).

Analytical Chemistry and Forensic Analysis

In forensic analysis, understanding the chemical properties and reactions of substances like 2,3-dichloro-N-methylbenzamide and its derivatives is crucial for identifying synthetic opioids and other compounds in toxicological screenings. Research into the synthetic opioid U-47700, which shares structural similarities with N-methylbenzamide derivatives, underscores the importance of analytical methods in identifying novel psychoactive substances. Such studies aid in the development of analytical techniques for detecting and quantifying new drugs in biological samples, contributing to public health and safety measures (S. Elliott, S. Brandt, & Christopher Smith, 2016).

Synthesis of Agrochemicals

Future Directions

properties

IUPAC Name |

2,3-dichloro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSYKZMUTLSQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2958741.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)

![9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2958744.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958745.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-{[5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2958747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2958751.png)

![Ethyl 7-(4-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2958755.png)